2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-phenylacetamide
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Overview
Description
2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-PHENYLACETAMIDE involves multiple steps, starting with the preparation of the thiazolo[4,5-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The introduction of the piperidine moiety is typically done through nucleophilic substitution reactions, where a piperidine derivative reacts with the thiazolo[4,5-d]pyrimidine intermediate. The final step involves the acylation of the resulting compound with N-phenylacetamide to yield the target molecule.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the piperidine or thiazolo[4,5-d]pyrimidine rings. Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-PHENYLACETAMIDE has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound’s biological activity makes it a useful tool in studying cellular processes and signaling pathways. It can be used to investigate the effects of thiazolo[4,5-d]pyrimidine derivatives on various biological targets.
Medicine: Due to its potential therapeutic properties, the compound is of interest in drug discovery and development. It may exhibit activity against certain diseases, making it a candidate for further pharmacological studies.
Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets within cells. The thiazolo[4,5-d]pyrimidine core is known to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior. The piperidine moiety may enhance the compound’s binding affinity or selectivity for its targets, while the N-phenylacetamide group could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar compounds to 2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-PHENYLACETAMIDE include other thiazolo[4,5-d]pyrimidine derivatives, such as:
2-[7-OXO-2-(MORPHOLIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-PHENYLACETAMIDE: This compound features a morpholine ring instead of a piperidine ring, which may alter its biological activity and pharmacokinetic properties.
2-[7-OXO-2-(PYRROLIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-PHENYLACETAMIDE: The presence of a pyrrolidine ring in place of the piperidine ring can impact the compound’s binding affinity and selectivity for its targets.
2-[7-OXO-2-(AZEPAN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-PHENYLACETAMIDE: An azepane ring substitution may result in different pharmacological effects and metabolic stability.
The uniqueness of 2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-PHENYLACETAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N5O2S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)-N-phenylacetamide |
InChI |
InChI=1S/C18H19N5O2S/c24-14(20-13-7-3-1-4-8-13)11-23-12-19-16-15(17(23)25)26-18(21-16)22-9-5-2-6-10-22/h1,3-4,7-8,12H,2,5-6,9-11H2,(H,20,24) |
InChI Key |
IPZAWMMTSMPYJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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